Lenalidomide-d5

概要

説明

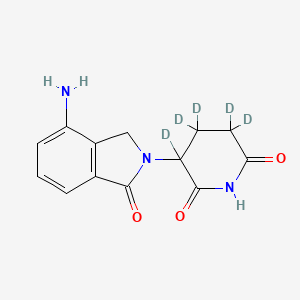

レナリドミド-d5は、サリドマイドの誘導体であるレナリドミドの重水素化形態です。レナリドミドは、強力な抗腫瘍、抗血管新生、および抗炎症特性を有する免疫調節薬です。 主に多発性骨髄腫および骨髄異形成症候群の治療に使用されます 。重水素化形態であるレナリドミド-d5は、レナリドミドの薬物動態と代謝を研究する科学研究で使用されます。

準備方法

合成経路および反応条件

レナリドミド-d5の合成には、レナリドミド分子への重水素原子の組み込みが含まれます。 一般的な方法の1つは、2-(ブロモメチル)-3-ニトロ安息香酸メチルと3-アミノピペリジン-2,6-ジオン塩酸塩の環化によるニトロ前駆体の調製であり、これは次にレナリドミド-d5を形成するために還元されます 。反応条件は通常、重水素化溶媒と触媒の使用を含み、重水素原子の組み込みを保証します。

工業生産方法

レナリドミド-d5の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高い収率と純度を達成するための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を使用して、重水素の組み込みと最終生成物の純度を監視します .

化学反応の分析

反応の種類

レナリドミド-d5は、以下を含むさまざまな化学反応を起こします。

酸化: レナリドミド-d5は、対応する酸化物を形成するために酸化することができます。

還元: ニトロ前駆体は、活性化合物を形成するために還元することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、重水素化溶媒、パラジウム炭素(Pd / C)などの還元剤、過マンガン酸カリウムなどの酸化剤が含まれます。 反応は通常、所望の結果を保証するために、制御された温度と圧力下で行われます .

主な生成物

これらの反応から生成される主な生成物には、薬物動態および代謝研究で使用されるレナリドミドのさまざまな重水素化類似体があります .

科学研究への応用

レナリドミド-d5は、その安定性とレナリドミドとの類似性から、科学研究で広く使用されています。その用途には、以下が含まれます。

薬物動態研究: 体におけるレナリドミドの吸収、分布、代謝、および排泄を研究するために使用されます.

代謝研究: レナリドミドの代謝経路を理解し、代謝物を特定するのに役立ちます.

薬物相互作用研究: レナリドミドを含む潜在的な薬物間相互作用を調査するために使用されます.

生物学的研究: 免疫調節および抗がん特性に関する研究で使用されます.

科学的研究の応用

Lenalidomide-d5 is widely used in scientific research due to its stability and similarity to lenalidomide. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lenalidomide in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of lenalidomide.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving lenalidomide.

Biological Research: Employed in studies related to its immunomodulatory and anti-cancer properties.

作用機序

レナリドミド-d5は、レナリドミドと同様に、複数のメカニズムを通じてその効果を発揮します。

免疫調節: T細胞とナチュラルキラー細胞の増殖を促進し、免疫応答の強化につながります.

抗血管新生: 新しい血管の形成を阻害し、それによって腫瘍への栄養供給を制限します.

抗増殖効果: がん細胞の細胞周期停止とアポトーシスを誘導します.

類似の化合物との比較

レナリドミド-d5は、以下のような他の類似の化合物と比較されます。

サリドマイド: 親化合物であり、奇形発生性効果で知られていますが、特定のがんにも使用されます.

ポマリドミド: 同様の免疫調節特性を持つ別の誘導体ですが、薬物動態のプロファイルが異なります.

シクロホスファミド: 多発性骨髄腫の治療に、レナリドミドと組み合わせて使用されることが多いです.

レナリドミド-d5は、重水素化された性質により、安定性が得られ、詳細な薬物動態および代謝研究が可能になるため、独特です .

類似化合物との比較

Lenalidomide-d5 is compared with other similar compounds such as:

Thalidomide: The parent compound, known for its teratogenic effects but also used in certain cancers.

Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetic profiles.

Cyclophosphamide: Often used in combination with lenalidomide for treating multiple myeloma.

This compound is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic and metabolic studies .

生物活性

Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.

Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:

- Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .

- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .

- Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:

- Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .

- Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .

- Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cereblon Binding | Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells. |

| Cytokine Modulation | Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity. |

| Cell Cycle Regulation | Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells. |

| Pharmacokinetics | Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols. |

特性

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-QTQWIGFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。